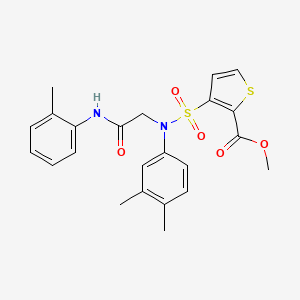

Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

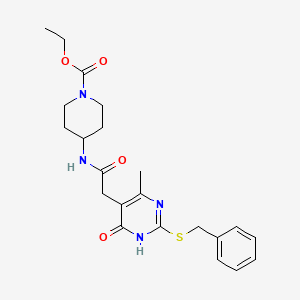

“Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone” is a complex organic compound that contains a furan ring, a phenyl ring, a thiazepan ring, and a methanone group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl is a functional group with the formula -C6H5, and it is derived from benzene . Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur . Methanone is a functional group with the structure R-CO-R’, where R and R’ can be a variety of carbon-containing substituents .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent rings and functional groups . Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a more precise analysis.Chemical Reactions Analysis

The reactivity of “Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone” would depend on the specific arrangement of its functional groups and the conditions under which it’s subjected . Furan rings, for example, can undergo reactions such as electrophilic substitution and oxidation .科学的研究の応用

Anticancer Properties

Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone: has shown promise as an anticancer agent. Researchers have conducted theoretical and molecular mechanistic investigations to explore its potential in lung cancer treatment . The compound’s cytotoxic effects against lung carcinoma cell lines (such as A549) were evaluated using MTT assays. Additionally, molecular docking studies highlighted the interactions between the compound and relevant cellular targets. Further studies are needed to validate its efficacy and safety in vivo.

Urease Inhibition

The nitro group and chloro group in the structure of Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone may enhance its activity as a urease inhibitor . Urease is an enzyme involved in urea hydrolysis, and inhibiting it could have therapeutic implications for conditions related to urea metabolism.

Pharmaceutical Applications

As a furan chalcone scaffold, this compound falls within a privileged class of oxygen-containing heterocyclic compounds. Its diverse applications span pharmaceutics, pharmacology, and medicinal chemistry . Researchers continue to explore its potential as a lead compound for drug development.

Antioxidant Activity

Chalcones, including those with furan rings, often exhibit antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damageFuran-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone may contribute to antioxidant defense mechanisms .

Anti-Inflammatory Effects

Chalcones have been investigated for their anti-inflammatory properties. By modulating inflammatory pathways, they could potentially mitigate chronic inflammation associated with various diseasesFuran-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone might be a valuable addition to this class of compounds .

Antimicrobial Potential

Both furan derivatives and thiazepanes have demonstrated antimicrobial activity. Combining these two motifs in a single molecule could enhance their effectiveness against bacteria, fungi, or other pathogens. Further studies are warranted to explore the compound’s antimicrobial potential .

作用機序

Safety and Hazards

将来の方向性

The future research directions for this compound would likely depend on its potential applications. If it shows promise in areas such as medicinal chemistry, materials science, or catalysis, future research might focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .

特性

IUPAC Name |

furan-3-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-16(14-7-10-19-12-14)17-8-6-15(20-11-9-17)13-4-2-1-3-5-13/h1-5,7,10,12,15H,6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVDDFSZUPSOAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-3-yl(7-phenyl-1,4-thiazepan-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2660485.png)

![2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2660493.png)

![methyl 4-((7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2660494.png)

![Ethyl 4-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2660499.png)

![S-[2-[(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2660500.png)

![(Z)-methyl 2-(benzoylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2660502.png)